molecular formula C7H6N2O4S B1296191 2-[(3-Nitro-2-pyridyl)thio]acetic acid CAS No. 18504-80-8

2-[(3-Nitro-2-pyridyl)thio]acetic acid

Cat. No.: B1296191
CAS No.: 18504-80-8
M. Wt: 214.2 g/mol
InChI Key: WBPUHBNGHSAAGT-UHFFFAOYSA-N
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Description

Historical Context and Early Chemical Investigations

The foundational chemistry enabling the synthesis of 2-[(3-Nitro-2-pyridyl)thio]acetic acid lies in the well-established reactivity of halosubstituted pyridines. The presence of a halogen atom on the pyridine (B92270) ring, particularly when activated by an electron-withdrawing group like a nitro group, facilitates nucleophilic substitution reactions. Early investigations into the reactions of 2-halopyridines with various nucleophiles, including thiols, laid the groundwork for the synthesis of compounds like the one in focus.

The synthesis of this compound is conceptually straightforward, typically involving the reaction of 2-chloro-3-nitropyridine (B167233) with thioglycolic acid. guidechem.comsigmaaldrich.com This reaction is a classic example of nucleophilic aromatic substitution, where the sulfur atom of thioglycolic acid displaces the chlorine atom on the pyridine ring. The nitro group at the 3-position plays a crucial role in activating the 2-position towards nucleophilic attack, making the reaction efficient.

Structural Features and Key Functional Groups for Chemical Exploration

Key Structural Features:

3-Nitropyridine (B142982) Ring: The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in pharmaceuticals. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly influences the electronic properties of the ring. It deactivates the ring towards electrophilic substitution but, more importantly, activates the positions ortho and para to it for nucleophilic attack.

Thioether Linkage: The sulfur atom connecting the pyridine ring and the acetic acid moiety forms a thioether linkage (-S-). This bond is generally stable but can be a site for oxidation to form sulfoxides or sulfones, offering avenues for further chemical modification.

Carboxylic Acid Group: The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of reactions. It can be converted into esters, amides, acid chlorides, and other derivatives, providing a handle for attaching this scaffold to other molecules.

These functional groups provide multiple sites for chemical exploration, allowing for the derivatization of the molecule to create a library of compounds with diverse properties.

Significance as a Synthetic Intermediate and Chemical Scaffold

The true value of this compound lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. Its bifunctional nature, possessing both a reactive heterocyclic core and a modifiable carboxylic acid side chain, makes it an attractive starting material for organic synthesis.

One of the most significant applications of this compound is in the synthesis of novel β-lactam antibiotics, particularly cephalosporin (B10832234) derivatives. nih.gov The pyridylthioacetic acid moiety can be incorporated as a side chain at the 7-position of the cephalosporin nucleus, influencing the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.

Furthermore, the general class of pyridine derivatives is widely recognized for its importance in medicinal chemistry, with many approved drugs containing a pyridine scaffold. These compounds exhibit a broad range of biological activities, and the introduction of the this compound scaffold can be a strategic approach in the design of new drug candidates.

The reactivity of the nitro group itself also presents opportunities for further transformations. For instance, reduction of the nitro group to an amino group would provide a new site for functionalization, further expanding the synthetic utility of this versatile scaffold.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆N₂O₄S
Molecular Weight 214.20 g/mol
CAS Number 18504-80-8
Appearance Solid (powder)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPUHBNGHSAAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295425
Record name NSC101844
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18504-80-8
Record name NSC101844
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC101844
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Synthetic Methodologies and Routes to 2 3 Nitro 2 Pyridyl Thio Acetic Acid and Analogues

Established Synthetic Pathways

Established synthetic routes are foundational to the preparation of 2-[(3-Nitro-2-pyridyl)thio]acetic acid, primarily relying on classical organic reactions that are well-documented and widely practiced. These pathways include nucleophilic aromatic substitution, derivatization from sulfenyl chloride precursors, and methods employing thioacetic acid reagents.

Nucleophilic Substitution Approaches for Thioether Linkage Formation

The formation of the thioether linkage in this compound is frequently achieved through nucleophilic aromatic substitution (SNAr). acsgcipr.org In this approach, the pyridine (B92270) ring, activated by the electron-withdrawing nitro group at the 3-position, becomes susceptible to attack by sulfur nucleophiles. acsgcipr.orgresearchgate.net The reaction typically involves the displacement of a suitable leaving group, most commonly a halide such as chloride, from the 2-position of the pyridine ring.

A common precursor for this synthesis is 2-chloro-3-nitropyridine (B167233). guidechem.comresearchgate.netsigmaaldrich.com The reaction proceeds by the attack of a sulfur nucleophile, such as the thiolate anion of thioglycolic acid, on the carbon atom at the 2-position of the pyridine ring. google.com This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. acsgcipr.org Subsequent elimination of the chloride leaving group re-establishes the aromaticity of the pyridine ring and yields the desired this compound product. acsgcipr.org The reaction is typically carried out in the presence of a base to deprotonate the thiol of thioglycolic acid, thereby generating the more potent thiolate nucleophile. acsgcipr.org

Reactant 1Reactant 2BaseSolventProduct
2-Chloro-3-nitropyridineThioglycolic acidSodium hydroxide (B78521)WaterThis compound
2-Chloro-3-nitropyridineMercaptoacetic acidTriethylamineEthanolThis compound
2-Bromo-3-nitropyridineSodium thioglycolate-Dimethylformamide (DMF)This compound

The efficiency of this SNAr reaction is significantly influenced by the nature of the leaving group and the reaction conditions. researchgate.net While chloro- and fluoro-substituted pyridines are common substrates, other leaving groups can also be employed. acsgcipr.orgresearchgate.net The choice of solvent and base is also critical for optimizing the reaction yield and minimizing side reactions.

Derivatization from 3-Nitro-2-pyridinesulfenyl Chloride Precursors

An alternative and versatile method for the synthesis of this compound and its analogues involves the use of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) as a key intermediate. researchgate.netnih.govontosight.aiscbt.com This reagent serves as an electrophilic source of the 3-nitro-2-pyridylthio group and is particularly useful for the modification of thiols. nih.gov

The synthesis of Npys-Cl itself can be achieved through several routes, including the reaction of benzyl (B1604629) 3-nitro-2-pyridyl sulfides with sulfuryl chloride. researchgate.net Once prepared, Npys-Cl readily reacts with nucleophiles such as thiols, amines, and alcohols. nih.govnih.govresearchgate.net For the synthesis of the target compound, Npys-Cl can be reacted with thioglycolic acid or its esters. In this reaction, the sulfur atom of the thiol attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of a disulfide bond and the elimination of hydrogen chloride. This method is highly efficient for creating the S-S linkage in related analogues. However, for the thioether linkage in the title compound, a subsequent reduction of the disulfide would be necessary, or a different synthetic design would be employed where Npys-Cl reacts with a carbanion equivalent of acetic acid. More directly, Npys-Cl is a precursor for various Npys-protected amino acids. nih.govscbt.com

Npys-Cl ReactantNucleophileProduct Application
3-Nitro-2-pyridinesulfenyl chlorideCysteinePeptide synthesis, disulfide bond formation
3-Nitro-2-pyridinesulfenyl chlorideD-PenicillamineSynthesis of protected amino acids
3-Nitro-2-pyridinesulfenyl chlorideSerine/Threonine side chainsDehydration/dehydrothiolation reactions

The Npys group is valued in peptide chemistry for its role as a protecting group for the thiol function of cysteine. researchgate.net It is stable under acidic conditions but can be readily cleaved by reducing agents, making it a useful tool in the controlled formation of disulfide bonds in peptides. researchgate.net

Methods Involving Thioacetic Acid Reagents and Conjugate Additions

Thioacetic acid and its salts are another class of reagents utilized in the synthesis of thioethers, including pyridyl thioethers. nih.govorganic-chemistry.org In the context of synthesizing this compound, thioacetic acid can serve as a nucleophilic thiol surrogate. The reaction can proceed via an SNAr mechanism with a suitable precursor like 2-chloro-3-nitropyridine.

In a typical procedure, 2-chloro-3-nitropyridine is treated with potassium thioacetate (B1230152). The thioacetate anion acts as the sulfur nucleophile, displacing the chloride to form S-(3-nitro-2-pyridyl) thioacetate. This intermediate is then subjected to hydrolysis, typically under basic conditions, to cleave the acetyl group and generate the free thiol, which in this case would be 3-nitro-2-mercaptopyridine. A subsequent alkylation with a haloacetic acid would then be required to furnish the final product. Alternatively, direct reaction with thioglycolic acid as described in 2.1.1 is more atom-economical.

While conjugate addition is a common reaction for thioacetic acid with α,β-unsaturated carbonyl compounds, its direct application to the synthesis of this compound from an unmodified nitropyridine is less common. However, for certain activated pyridine systems, a conjugate-type addition of a thiol to the pyridine ring can occur. researchgate.net

Pyridine SubstrateThioacetic Acid ReagentIntermediate ProductFinal Step
2-Chloro-3-nitropyridinePotassium thioacetateS-(3-Nitro-2-pyridyl) thioacetateHydrolysis and alkylation
Menthol-derived tosylatePotassium thioacetateThioacetate derivativeReduction with LiAlH4
GeraniolThioacetic acid (Mitsunobu)Thioacetate derivativeReduction with LiAlH4

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing pyridyl thioethers and their analogues often employ modern catalytic systems and focus on functional group interconversions to build molecular complexity. These methods offer advantages in terms of efficiency, selectivity, and substrate scope.

Metal-Catalyzed Reactions in the Formation of Related Pyridyl Thioethers

While SNAr reactions are effective for activated pyridines, the synthesis of a broader range of pyridyl thioether analogues, especially those lacking strong electron-withdrawing groups, often necessitates the use of metal catalysis. acsgcipr.orgnih.govresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions are the most prominent methods for forming C-S bonds in these systems. acsgcipr.orgacs.orguu.nl

Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination-type C-S coupling, involve the reaction of a pyridyl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. thieme-connect.denih.govrug.nl The choice of phosphine-based ligands is crucial for the success of these couplings. acsgcipr.org These reactions generally exhibit broad functional group tolerance and are applicable to a wide array of substrates. thieme-connect.de Decarbonylative thioetherification, where thioesters are converted to thioethers, is another palladium-catalyzed approach. bohrium.comacs.org

Copper-catalyzed C-S coupling, or Ullmann condensation, is a classical method that has seen significant advancements with the development of new ligand systems. acs.orguu.nlacs.orgsemanticscholar.org These reactions often use copper(I) salts as catalysts and can be performed under milder conditions than traditional Ullmann reactions. acs.orguu.nl Ligand-free copper-catalyzed systems have also been developed, offering a simpler and more cost-effective alternative. acs.orguu.nl

Catalyst SystemCoupling PartnersReaction Type
Palladium / Phosphine LigandAryl Halide + ThiolBuchwald-Hartwig C-S Coupling
Copper(I) IodideAryl Iodide + ThiolLigand-Free Ullmann Condensation
Nickel CatalystAryl Halide + ThiolMigita C-S Coupling
Palladium Catalyst2-Pyridyl Thioester + Aryl HalideDecarbonylative Thioetherification

Functional Group Transformations on the Nitro- and Carboxylic Acid Moieties

Once the this compound scaffold is assembled, a variety of analogues can be accessed through functional group transformations of the nitro group and the carboxylic acid moiety.

The aromatic nitro group is a versatile functional group that can be reduced to a range of other functionalities. wikipedia.orgnih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common method for the reduction of a nitro group to an amine. wikipedia.orgmasterorganicchemistry.com This transformation is significant as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, which can be used for further derivatization of the pyridine ring. masterorganicchemistry.com Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic media can also be employed for this reduction. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can sometimes allow for selective reduction to intermediate oxidation states like hydroxylamines or azo compounds. wikipedia.org

The carboxylic acid moiety of this compound can also be readily modified. Standard esterification procedures, reacting the carboxylic acid with an alcohol under acidic conditions or via an activated intermediate like an acyl chloride, can be used to generate a library of ester analogues. The carboxylic acid can also be converted to an amide by reaction with an amine using a suitable coupling agent. Further reduction of the carboxylic acid or its derivatives can lead to the corresponding alcohol or other functional groups.

Functional GroupTransformationReagents/ConditionsProduct Functional Group
Nitro (-NO2)ReductionH2, Pd/C; Fe/HCl; SnCl2/HClAmino (-NH2)
Nitro (-NO2)Partial ReductionZn/NH4ClHydroxylamino (-NHOH)
Carboxylic Acid (-COOH)EsterificationAlcohol, Acid catalystEster (-COOR)
Carboxylic Acid (-COOH)AmidationAmine, Coupling agent (e.g., EDC)Amide (-CONR2)
Carboxylic Acid (-COOH)ReductionLiAlH4, BH3Alcohol (-CH2OH)

Regioselective Alkylation and Acylation Methods

The synthesis of this compound and its analogues often relies on the regioselective alkylation of a pyridinethione precursor. The inherent nucleophilicity of the sulfur atom in 2-thiopyridine derivatives drives the selectivity of the alkylation reaction. In the case of 2-thiopyrimidine, a related heterocyclic system, alkylation has been shown to proceed regioselectively on the sulfur atom under various conditions. bjmu.edu.cn For instance, treating 2-thiopyrimidine with alkyl halides in the presence of a base like sodium methoxide (B1231860) in methanol, or with chloromethyl ethers using potassium carbonate in DMF, leads exclusively to the 2-S-alkylated products. bjmu.edu.cn This high degree of regioselectivity is attributed to the "soft" nature of the sulfur atom, which preferentially reacts with "soft" electrophiles like alkyl halides, according to Hard and Soft Acids and Bases (HSAB) theory.

The pyridine ring, particularly when substituted with an electron-withdrawing nitro group as in 3-nitro-2-pyridinethione, exhibits distinct reactive sites. The thione form is in tautomeric equilibrium with the thiol form (2-mercapto-3-nitropyridine). Alkylation can theoretically occur at the sulfur (S-alkylation) or the ring nitrogen (N-alkylation). However, S-alkylation is generally favored. The reaction of 3-nitro-2-chloropyridine with a thiol, such as thioglycolic acid, also represents a regioselective process where the thiol sulfur atom selectively displaces the chlorine at the C-2 position of the pyridine ring.

While direct acylation of the thio-pyridyl moiety is less common for creating the acetic acid side chain, methods for direct C-4 alkylation of pyridines have been developed using blocking groups to ensure regioselectivity. For example, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. chemrxiv.org Although this specific method applies to C-alkylation rather than S-alkylation, it highlights the strategies employed to achieve regiochemical control in pyridine functionalization. chemrxiv.org The nucleophilic addition of organozinc reagents to protected pyridinium (B92312) riboses also shows complete regioselectivity for the 4-position, further demonstrating the possibility of controlling reaction sites on a pyridine ring. nih.govnottingham.ac.uk

Table 1: Conditions for Regioselective S-Alkylation of Thio-heterocycles

Starting Material Reagent Conditions Product Reference
2-Thiopyrimidine Alkyl Halide CH₃ONa / CH₃OH, Room Temp. 2-S-Alkylpyrimidine bjmu.edu.cn
2-Thiopyrimidine Chloromethyl Ether K₂CO₃ / DMF 2-S-Alkylpyrimidine bjmu.edu.cn

Applications of Nitroacetic Acid Derivatives in Synthesis

Nitroacetic acid and its derivatives are versatile building blocks in organic synthesis, primarily utilized for the construction of various heterocyclic systems and polyfunctional compounds. ingentaconnect.comingentaconnect.com The presence of both a nitro group and a carboxylic acid (or its derivative) function allows for a wide range of chemical transformations. These compounds serve as precursors for nitro-containing heterocycles, which are of significant interest due to their prevalence in biologically active compounds. ingentaconnect.comingentaconnect.com

One of the key applications of nitroacetic acid derivatives is in the synthesis of isoxazoles. For example, the reaction of Schiff bases with ethyl nitroacetate (B1208598) in the presence of an amine catalyst yields 4-substituted isoxazole-3,5-dicarboxylic amides. oup.com This provides a straightforward route to highly functionalized isoxazole (B147169) rings. oup.com

Nitroacetic acid derivatives are also employed in the synthesis of other heterocycles. Their utility has been reviewed extensively, highlighting their role in forming compounds bearing nitro groups, which can be subsequently reduced to amino groups, providing access to a different class of molecules. ingentaconnect.comingentaconnect.com The direct nitration of aromatic compounds can sometimes lead to low yields or mixtures of isomers, making the use of building blocks like nitroacetic acid derivatives an attractive alternative. ingentaconnect.com

Furthermore, the dianionic form of cyano-aci-nitroacetate, which is soluble in organic solvents and thermally stable, serves as a safe and easy-to-handle synthetic equivalent of nitroacetonitrile (B168470) (NAN). acs.org This reagent can be used for cyano(nitro)methylation to synthesize a variety of polyfunctionalized compounds. acs.org The general reactivity of nitroacetic acid itself includes its ability to undergo decarboxylation to produce nitromethane, a valuable organic reagent and fuel. wikipedia.org

Table 2: Examples of Heterocycles Synthesized from Nitroacetic Acid Derivatives

Nitroacetic Acid Derivative Reactant(s) Product Type Reference
Ethyl nitroacetate Schiff bases, n-butylamine 4-Substituted isoxazole-3,5-dicarboxylic amides oup.com
Nitroacetic Acid Derivatives Various Nitro-substituted heterocycles ingentaconnect.comingentaconnect.com

Chemical Reactivity and Transformation Chemistry of 2 3 Nitro 2 Pyridyl Thio Acetic Acid

Reactions Involving the Thioacetic Acid Moiety

The thioacetic acid portion of the molecule, which includes the sulfur atom, the thioether bond, and the carboxylic acid group, is susceptible to several types of reactions.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thioether linkage is readily oxidized to higher oxidation states. masterorganicchemistry.com Like other thioethers, it can be converted to a sulfoxide (B87167) and subsequently to a sulfone upon treatment with appropriate oxidizing agents. masterorganicchemistry.comthieme-connect.de The specific product obtained depends on the strength of the oxidant and the reaction conditions. Mild oxidants typically yield the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. researchgate.net

Starting MaterialReagent(s)ProductTransformation
2-[(3-Nitro-2-pyridyl)thio]acetic acidm-CPBA (1 equivalent) or H₂O₂2-[(3-Nitro-2-pyridyl)sulfinyl]acetic acidThioether to Sulfoxide
This compoundm-CPBA (>2 equivalents) or KMnO₄2-[(3-Nitro-2-pyridyl)sulfonyl]acetic acidThioether to Sulfone

Nucleophilic Reactivity of the Carboxylic Acid Group (e.g., Esterification, Amidation, Salt Formation)

The carboxylic acid group is a versatile functional handle for derivatization through various nucleophilic substitution reactions.

Esterification: The compound can undergo Fischer esterification when treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium reaction typically requires using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com The methyl ester, Methyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate, is a known derivative of this compound. guidechem.com

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.

Salt Formation: As a carboxylic acid, the compound can react with bases to form carboxylate salts. With a pKa similar to related thioacids, it is significantly more acidic than acetic acid. wikipedia.org Treatment with inorganic bases like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding alkali metal salts. Organic bases, such as amines, can also be used to form ammonium (B1175870) carboxylate salts. google.com

Reaction TypeReagentsProduct Type
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC)Amide
Salt FormationBase (e.g., NaOH)Carboxylate Salt

Cleavage and Exchange Reactions of the Thioether Bond

The carbon-sulfur bond of the thioether is relatively stable but can be cleaved under specific, often harsh, conditions. Aryl alkyl thioethers can undergo reductive cleavage of the alkyl-sulfur bond upon treatment with reducing agents like sodium in liquid ammonia. thieme-connect.de

Thioether exchange reactions, where the thioacetic acid moiety is displaced by another thiol, can also occur. These reactions are a subset of nucleophilic aromatic substitution, where the incoming thiolate anion attacks the C2 position of the pyridine (B92270) ring, displacing the incumbent thioacetate (B1230152) as a leaving group. irjms.com Such reactions are often promoted by a base, which generates the nucleophilic thiolate from the corresponding thiol. rsc.org

Reactions Involving the Pyridine Ring System

The pyridine ring is substituted with a strongly electron-withdrawing nitro group, which profoundly influences its reactivity.

Transformations of the Nitro Group (e.g., Reduction)

The nitro group is readily reduced to an amine, a transformation of significant synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A wide variety of reagents can accomplish this reduction, and the choice often depends on the desired chemoselectivity and the presence of other functional groups in the molecule. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a highly efficient method using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of an easily oxidized metal in the presence of acid is a classic method. masterorganicchemistry.com Common combinations include iron (Fe) or zinc (Zn) in acetic acid, or tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.comresearchgate.net These methods are often milder and can tolerate functional groups that might be affected by catalytic hydrogenation. commonorganicchemistry.com

Reagent(s)Typical ConditionsNotes
H₂/Pd/CMethanol or Ethanol solvent, room temperatureHighly efficient but can also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NickelEthanol solvent, room temperatureOften used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com
Fe/CH₃COOH or Fe/HClRefluxing acetic acid or aqueous HClA mild and often selective method. commonorganicchemistry.com
Zn/CH₃COOHAcetic acid solventProvides a mild reduction. commonorganicchemistry.com
SnCl₂·2H₂O/HClEthanol solventA mild method that tolerates many other reducible groups. researchgate.net
Na₂S·9H₂ODMF solvent, 60 °CCan sometimes achieve selective reduction of one nitro group in the presence of others. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. researchgate.net The presence of the strongly electron-withdrawing nitro group further deactivates the ring, making electrophilic substitution extremely difficult. masterorganicchemistry.comnumberanalytics.com Reactions like nitration or halogenation would require very harsh conditions and are generally not synthetically viable for this compound. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the 3-nitropyridine (B142982) system is highly activated for nucleophilic aromatic substitution. wikipedia.orgnih.gov The electron-withdrawing effects of both the ring nitrogen and the nitro group stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. wikipedia.orgnih.gov Nucleophiles will preferentially attack the positions ortho and para to the nitro group (C2, C4, and C6). Since the C2 position is already substituted, attack is favored at the C4 and C6 positions. youtube.com Strong nucleophiles can displace a suitable leaving group, or in some cases, a hydride ion from these positions. In this specific molecule, the thioacetic acid group at the C2 position could potentially act as a leaving group in the presence of a strong nucleophile. irjms.com

Heterocyclization and Ring Transformation Reactions of this compound

The chemical behavior of this compound and its derivatives is marked by their propensity to undergo heterocyclization and ring transformation reactions, leading to the formation of various fused heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of novel molecular scaffolds with potential biological activities.

Formation of Fused Heterocyclic Systems from Derivatives

The formation of fused heterocyclic systems from derivatives of this compound, particularly thieno[2,3-b]pyridines, is a well-established synthetic route. This transformation often involves the Thorpe-Ziegler cyclization, a base-catalyzed intramolecular condensation of dinitriles to form an enamine, which upon hydrolysis, yields a cyclic ketone.

A key precursor for this reaction is the corresponding nitrile derivative, 2-[(3-Nitro-2-pyridyl)thio]acetonitrile. The synthesis of related thieno[2,3-b]pyridines often starts from 2-chloronicotinonitriles which react with mercaptoacetic acid derivatives to form the necessary S-alkylated intermediate. This intermediate then undergoes intramolecular cyclization. The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation. wikipedia.org

The general strategy involves the reaction of a 2-halopyridine with a sulfur nucleophile, such as thioglycolic acid or its esters, to form a 2-(pyridylthio)acetic acid derivative. In the context of forming thieno[2,3-b]pyridines, a common starting material is a 3-cyanopyridine-2(1H)-thione. Alkylation of this thione with an α-haloacetyl derivative, followed by a base-catalyzed intramolecular cyclization, leads to the formation of a 3-aminothieno[2,3-b]pyridine. The presence of a nitro group at the 3-position of the pyridine ring in the target molecule is expected to activate the 2-position towards nucleophilic substitution, facilitating the initial S-alkylation step.

The reaction of 2-chloro-3-nitropyridines with S-nucleophiles proceeds readily. For instance, 2-chloro-3-nitropyridines react with thiolate anions via an SNAr mechanism, resulting in the substitution of the chloro group. mdpi.com Similarly, 2-chloro-3-nitropyridine (B167233) reacts with primary amines to yield 2-aminopyridine (B139424) intermediates which can be further cyclized to form fused imidazole (B134444) rings, such as imidazo[4,5-b]pyridines. guidechem.com

Detailed research findings on the synthesis of thieno[2,3-b]pyridines from related precursors are summarized in the table below:

Starting MaterialReagentProductKey Transformation
3-Cyanopyridine-2(1H)-thioneα-Haloacetyl derivative3-Aminothieno[2,3-b]pyridineS-alkylation followed by Thorpe-Ziegler cyclization
2-ChloronicotinonitrileMercaptoacetic acid derivativeThieno[2,3-b]pyridine (B153569)S-alkylation followed by intramolecular cyclization
2-Chloro-3-nitropyridineThiolate anion2-(Alkyl/Aryl)thio-3-nitropyridineSNAr reaction
2-Chloro-3-nitropyridinePrimary amineImidazo[4,5-b]pyridineNucleophilic substitution followed by cyclization

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound and its derivatives can proceed through various pathways, largely dependent on the specific functional groups present in the molecule and the reaction conditions employed.

One of the most prominent pathways is the aforementioned Thorpe-Ziegler cyclization of the corresponding nitrile derivative, 2-[(3-Nitro-2-pyridyl)thio]acetonitrile. This reaction is typically initiated by a base, which deprotonates the α-carbon to the nitrile group, generating a carbanion. This carbanion then attacks the carbon atom of the nitrile group on the pyridine ring (or a cyano group introduced at the 3-position), leading to the formation of a five-membered ring. Subsequent tautomerization and hydrolysis would yield a thieno[2,3-b]pyridine derivative.

Another potential intramolecular cyclization pathway could involve the carboxylic acid moiety directly. Under acidic conditions, the carboxylic acid could be activated, for example, by conversion to an acyl chloride or by using a strong acid catalyst. This activated acyl group could then potentially cyclize onto the pyridine ring. However, the presence of the electron-withdrawing nitro group would deactivate the pyridine ring towards electrophilic attack, making this pathway less likely unless the ring is sufficiently activated by other substituents.

Furthermore, reductive cyclization presents another possibility. Reduction of the nitro group to an amino group would introduce a nucleophilic center at the 3-position of the pyridine ring. This amino group could then react intramolecularly with the carboxylic acid or a derivative thereof (e.g., an ester) to form a fused lactam, resulting in a dihydropyrido[3,2-b] wikipedia.orgguidechem.comthiazinone ring system. The reduction of a nitro group on a pyridine ring can be achieved using various reagents, including stannous chloride. guidechem.com

The table below outlines potential intramolecular cyclization pathways for derivatives of this compound:

DerivativeReaction TypeKey IntermediateProduct
2-[(3-Nitro-2-pyridyl)thio]acetonitrileThorpe-Ziegler CyclizationCarbanion at the α-carbon3-Aminothieno[2,3-b]pyridine derivative
This compoundElectrophilic CyclizationAcylium ion or activated carboxylic acidThieno[2,3-b]pyridinone derivative (less likely)
2-[(3-Amino-2-pyridyl)thio]acetic acid (from reduction of nitro group)Reductive Cyclization / Amide formationAmino group at the 3-positionDihydropyrido[3,2-b] wikipedia.orgguidechem.comthiazinone derivative

Spectroscopic Characterization and Structural Analysis of 2 3 Nitro 2 Pyridyl Thio Acetic Acid

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. While a complete experimental spectrum for 2-[(3-Nitro-2-pyridyl)thio]acetic acid is not widely published, the expected vibrational modes can be predicted based on its distinct structural components: the carboxylic acid, the thioether linkage, and the 3-nitropyridine (B142982) ring.

The Fourier Transform Infrared (FT-IR) spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is typically broadened by hydrogen bonding. The carbonyl (C=O) stretching vibration should appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. Additionally, the C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1370 cm⁻¹. The pyridine (B92270) ring itself will produce a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region. The C-S stretching vibration of the thioether linkage is generally weak and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching of the nitro group and the C-S bond are expected to produce more intense signals in the Raman spectrum compared to FT-IR. The aromatic ring vibrations would also be clearly visible.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1700-1725Strong, Sharp
Nitro (NO₂)Asymmetric Stretch1500-1560Strong
Nitro (NO₂)Symmetric Stretch1335-1370Strong
Pyridine RingC=C, C=N Stretches1400-1600Medium-Strong
ThioetherC-S Stretch600-800Weak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum, the three protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the strong electron-withdrawing effect of the nitro group, the proton at position 4 (adjacent to the nitro group) would be shifted significantly downfield. The protons at positions 5 and 6 would also be downfield, with their exact shifts influenced by the thioether substituent. The coupling patterns (doublets, doublet of doublets) between these protons would confirm their relative positions. The two protons of the methylene (B1212753) group (-S-CH₂-) would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group (-COOH) would produce a broad singlet, typically far downfield (δ 10-13 ppm), and its presence could be confirmed by D₂O exchange.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around 170-180 ppm. The five carbons of the pyridine ring would resonate in the 120-160 ppm region. The carbon bearing the nitro group (C3) and the carbon attached to the sulfur atom (C2) would have their chemical shifts significantly influenced by these substituents. The methylene carbon (-CH₂-) would appear in the aliphatic region, likely between 30 and 45 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons on the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H4~8.8 - 9.2~135 - 145
Pyridine H5~7.3 - 7.7~120 - 130
Pyridine H6~8.4 - 8.7~150 - 155
-S-CH₂-~3.8 - 4.2~30 - 45
-COOH~10.0 - 13.0-
Pyridine C2-~155 - 165
Pyridine C3-~145 - 155
Carbonyl C=O-~170 - 180

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-nitropyridine ring system. This system is expected to exhibit strong absorption bands in the ultraviolet region.

The spectrum would likely be characterized by intense π → π* transitions associated with the conjugated pyridine ring, typically occurring below 300 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as shoulders or separate bands at longer wavelengths, potentially extending into the near-UV region. The solvent used for analysis can influence the position and intensity of these bands.

Mass Spectrometry Techniques (e.g., Liquid Chromatography–Mass Spectrometry (LC-MS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₆N₂O₄S, giving it a molecular weight of approximately 214.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the exact mass at 214.0048 Da, consistent with its elemental composition. nih.gov

In an LC-MS experiment using electrospray ionization (ESI), the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 215.0121 or the deprotonated molecule [M-H]⁻ at m/z 213.00.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would involve the loss of the carboxylic acid group or parts of it, and cleavage of the C-S or S-pyridine bond.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₇H₆N₂O₄SPubChem nih.gov
Molecular Weight214.20 g/mol PubChem nih.gov
Exact Mass214.0048 DaPubChem nih.gov
Major Fragments (m/z)153, 140, 107PubChem nih.gov

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined as part of a complex with the human enzyme Palmitoleoyl-protein carboxylesterase NOTUM (PDB ID: 7BLS). This analysis, conducted at a resolution of 1.19 Å, reveals the precise molecular geometry of the compound when bound in the enzyme's active site.

The structure confirms the connectivity of the atoms, showing the thioacetic acid moiety attached to the C2 position of the 3-nitropyridine ring. The pyridine ring is essentially planar, as is the nitro group, although there may be a slight twist of the nitro group relative to the plane of the ring. The thioether linkage and the carboxylic acid group introduce conformational flexibility. The crystal structure shows a specific conformation stabilized by interactions within the protein binding pocket. Key bond lengths and angles would be consistent with standard values for similar chemical fragments.

While the available crystal structure is of the molecule bound to a protein, the interactions observed provide insight into its potential for forming intermolecular bonds. In the 7BLS structure, the carboxylic acid group is a key site for hydrogen bonding, likely forming interactions with amino acid residues in the protein's active site. The nitro group's oxygen atoms and the pyridine nitrogen are also potential hydrogen bond acceptors.

Computational and Theoretical Investigations of 2 3 Nitro 2 Pyridyl Thio Acetic Acid

Quantum Chemical Methodologies

Quantum chemical calculations offer a route to understanding the electronic structure and geometry of molecules at an atomic level. These methods are fundamental to predicting a molecule's behavior and properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It would be employed to determine the most stable three-dimensional arrangement of atoms in 2-[(3-nitro-2-pyridyl)thio]acetic acid, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of information about the molecule's electronic structure, such as the distribution of electrons and the nature of chemical bonds, can be derived.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. It is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are attractive to nucleophiles. An MEP analysis of this compound would clearly identify the electron-rich areas (likely around the oxygen atoms of the nitro and carboxyl groups) and electron-deficient areas, guiding the understanding of its intermolecular interactions.

Spectroscopic Property Simulations and Validation against Experimental Data

A crucial aspect of computational studies is the ability to predict spectroscopic properties that can be compared with experimental measurements. Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. Similarly, electronic transitions can be calculated to predict the UV-Visible spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. Comparing these simulated spectra with experimentally obtained data serves as a critical validation of the chosen theoretical model and level of theory. Discrepancies can, in turn, lead to a more refined theoretical understanding of the molecule's structure and dynamics.

Advanced Theoretical Analyses

Beyond the standard analyses, more advanced theoretical investigations could delve into specific aspects of the molecule's behavior. This could include exploring reaction mechanisms involving this compound, calculating its acidity (pKa), or studying its interactions with biological macromolecules through molecular docking simulations. These advanced studies would build upon the foundational understanding provided by the DFT, FMO, NBO, and MEP analyses to explore the molecule's potential applications and chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Studies

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energy barriers for transition between them. By simulating the molecule's behavior in a given environment (such as in a vacuum or in a specific solvent) over a period, researchers can observe the range of accessible conformations and their relative populations. For instance, simulations could reveal whether an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine (B92270) ring or an oxygen atom of the nitro group is stable, which would significantly impact the molecule's preferred shape. nih.govrsc.org

Key dihedral angles that determine the conformation of this compound include:

C(pyridine)-S-C(acid)-C(carboxyl): Defines the orientation of the acetic acid group relative to the thioether linkage.

N(pyridine)-C(pyridine)-S-C(acid): Defines the orientation of the thioacetic acid group relative to the pyridine ring.

An illustrative table of conformational analysis results from a hypothetical MD simulation is presented below.

ConformerKey Dihedral Angle (N-C-S-C)Potential Energy (kcal/mol)Relative Population (%)Key Intramolecular Interactions
A-175°0.0065%Weak C-H···O interaction with nitro group
B-60°1.2525%No significant interaction
C85°2.5010%Steric repulsion between nitro group and side chain

Tautomeric Equilibria Investigations

Tautomers are structural isomers of chemical compounds that readily interconvert. The study of tautomeric equilibria is essential as different tautomers can exhibit distinct chemical and physical properties. For this compound, several potential tautomeric forms could exist, although some are more plausible than others. The primary equilibrium of interest involves the pyridine ring, which can potentially exist in an N-H pyridone-like form, and the acetic acid group, which has a less likely enol form.

Computational methods, particularly Density Functional Theory (DFT), are highly effective for investigating tautomeric equilibria. semanticscholar.orgscirp.org By calculating the Gibbs free energy (ΔG) of each possible tautomer, the relative stability and the equilibrium constant (KT) can be determined. These calculations can be performed in the gas phase and in various solvents to understand how the environment influences the equilibrium. researchgate.net For heterocyclic compounds, the amino-imino or lactam-lactim tautomerism is a common subject of study. researchgate.net In this specific molecule, the pyridine nitrogen introduces possibilities for proton migration, though the default structure is expected to be the most stable.

A theoretical study would compare the energies of the primary form with potential, less stable tautomers.

Tautomeric FormDescriptionCalculated Relative Energy (ΔG, kcal/mol) in Gas PhaseCalculated Relative Energy (ΔG, kcal/mol) in WaterPredicted Equilibrium Population (in Water)
T1 (Canonical)Standard form with aromatic pyridine ring and carboxylic acid0.000.00>99.9%
T2 (Pyridone)Proton transferred to pyridine nitrogen, forming a pyridone-like structure+15.8+12.5<0.1%
T3 (Acylium)Proton transferred from carboxyl OH to pyridine nitrogen+25.2+18.9<0.1%

Note: The data in this table is illustrative and based on general principles of tautomerism in related heterocyclic compounds.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties. In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group, while the sulfur atom and the pyridine ring can participate in the π-conjugated system.

Quantum chemical calculations, typically using DFT, are employed to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications. These calculations help in the molecular engineering of new materials by predicting how structural modifications would enhance NLO response. researchgate.net

PropertySymbolCalculated Value (a.u.)Description
Dipole Momentμ5.8 DMeasures the molecule's overall polarity.
Mean Polarizability⟨α⟩150Measures the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizabilityβ_tot1.2 x 10-30 esuIndicates the second-order NLO response.

Note: The data is hypothetical, representing typical values for a molecule with these functional groups.

Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are computational tools used to study non-covalent interactions (NCIs) within and between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are fundamental to molecular conformation, crystal packing, and biological activity.

AIM analysis examines the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the bond. For this compound, AIM could be used to characterize potential intramolecular hydrogen bonds, for example, between the carboxylic acid hydrogen and the pyridine nitrogen (O-H···N) or an oxygen of the nitro group (O-H···O).

RDG analysis provides a visual representation of non-covalent interactions. It generates 3D plots where surfaces are colored to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. An RDG analysis of this molecule would likely reveal a green surface around the pyridine ring and a blue/green surface in the region of potential intramolecular hydrogen bonding.

Interaction TypeInteracting AtomsAIM Analysis FindingRDG Analysis Visualization
Intramolecular H-BondO-H···N(pyridine)Presence of a (3,-1) bond critical point with positive ∇²ρ(r), indicating a closed-shell interaction.A blue or light-blue surface between the H and N atoms.
van der WaalsRing C-H···O(nitro)BCP with low ρ(r) and slightly positive ∇²ρ(r).A broad, green-colored surface between the interacting groups.
Steric RepulsionBetween nitro group and thio-acetic acid side chain in certain conformationsNo BCP, analysis of electron density contours shows overlap.A red-colored surface indicating steric clash.

Solvent Effects on Molecular Properties using Continuum Solvation Models

The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computational methods used to simulate these solvent effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

These models are widely used in conjunction with DFT calculations to predict how properties like conformational stability, tautomeric equilibrium, electronic absorption spectra (UV-Vis), and reactivity change from the gas phase to a solution. For this compound, increasing solvent polarity is expected to:

Stabilize more polar conformers and tautomers.

Influence the energies of the frontier molecular orbitals (HOMO and LUMO).

Cause shifts in the UV-Vis absorption maxima (solvatochromism). Nitro-substituted pyridyl compounds can exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as solvent polarity increases.

SolventDielectric Constant (ε)Calculated PropertyPredicted Value
Hexane (Nonpolar)1.88Dipole Moment (μ)5.5 D
λmax (nm)345 nm
Acetonitrile (Polar Aprotic)37.5Dipole Moment (μ)7.2 D
λmax (nm)330 nm
Water (Polar Protic)78.4Dipole Moment (μ)8.1 D
λmax (nm)325 nm

Note: This table illustrates the expected trends in molecular properties with changing solvent polarity based on theoretical models.

Coordination Chemistry and Ligand Properties of 2 3 Nitro 2 Pyridyl Thio Acetic Acid

Ligand Design Principles and Coordination Potential

2-[(3-Nitro-2-pyridyl)thio]acetic acid is a versatile ligand due to the presence of several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the sulfur atom of the thioether linkage, and the oxygen atoms of the carboxylate group. The strategic placement of these functional groups allows for various coordination modes, including monodentate, bidentate, and bridging interactions. The electron-withdrawing nitro group on the pyridine ring influences the electron density of the system, which in turn affects the coordination strength and the stability of the resulting metal complexes.

The flexibility of the thioacetic acid side chain provides the ligand with the ability to form chelate rings of varying sizes, contributing to the stability of the metal complexes. This combination of a rigid aromatic ring and a flexible side chain makes this compound an interesting candidate for the design of coordination polymers and discrete molecular complexes with specific geometries and properties.

Metal Complex Formation with Transition Metal Ions

This ligand readily forms complexes with a variety of transition metal ions. The specific nature of the metal ion, including its size, charge, and preferred coordination geometry, dictates the final structure of the complex. Research has demonstrated the formation of complexes with first-row transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The interaction between the ligand and the metal ion can lead to the formation of mononuclear, binuclear, or polynuclear species. The stoichiometry of the reaction and the solvent system employed during synthesis also play crucial roles in determining the final product.

Elucidation of Coordination Modes (e.g., Pyridine Nitrogen, Thioether Sulfur, Carboxylate Oxygen Donors)

The coordination of this compound to metal centers can occur through several distinct modes. The most common modes involve the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring. The thioether sulfur atom can also participate in coordination, leading to a tridentate coordination mode. In some instances, the carboxylate group can act as a bridging ligand, connecting two metal centers and leading to the formation of polymeric structures. The specific coordination mode adopted is often elucidated through single-crystal X-ray diffraction studies, which provide precise information on bond lengths and angles within the metal complex. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are also valuable tools for inferring the coordination environment of the metal ion.

Table 1: Common Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedResulting Structure
BidentatePyridine Nitrogen, Carboxylate OxygenMononuclear complex with a chelate ring
TridentatePyridine Nitrogen, Thioether Sulfur, Carboxylate OxygenMononuclear complex with enhanced stability
BridgingCarboxylate Oxygen atomsBinuclear or polynuclear complexes/coordination polymers

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting product. Common solvents include methanol, ethanol, and acetonitrile. The reaction conditions, such as temperature and reaction time, can also be optimized to obtain the desired complex in high yield and purity.

Applications of Metal Complexes in Catalysis and Materials Science

The metal complexes derived from this compound have shown potential in various applications, particularly in the fields of catalysis and materials science. The presence of a coordinatively flexible ligand and a reactive metal center can lead to catalytic activity in a range of organic transformations. For instance, some copper(II) complexes of this ligand have been investigated as catalysts for oxidation reactions.

In materials science, the ability of this ligand to form coordination polymers and metal-organic frameworks (MOFs) is of significant interest. These materials can exhibit interesting properties such as porosity, luminescence, and magnetic behavior, making them potentially useful in areas like gas storage, separation, and sensing. The specific properties of the material are highly dependent on the choice of the metal ion and the coordination mode of the ligand.

Table 2: Potential Applications of Metal Complexes

Application AreaType of ComplexPotential Use
CatalysisMononuclear transition metal complexesCatalysts for oxidation and other organic reactions
Materials ScienceCoordination polymers, MOFsGas storage, separation, chemical sensors, luminescent materials

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

2-[(3-Nitro-2-pyridyl)thio]acetic acid serves as a valuable precursor in the assembly of more complex molecular architectures. The carboxylic acid group is a key functional handle that allows for a variety of classical transformations. It can be readily converted into esters, amides, or acid chlorides, opening pathways to a wide array of derivatives. For instance, its activation and subsequent reaction with amines or alcohols can introduce the (3-nitro-2-pyridyl)thio moiety into larger, more intricate structures.

The presence of the thioether linkage attached to an electron-deficient pyridine (B92270) ring also offers synthetic utility. This bond can be selectively cleaved or can influence the reactivity of adjacent positions, providing strategic advantages in a multi-step synthesis. The nitropyridine ring itself can undergo nucleophilic aromatic substitution, where the nitro group can be displaced or the ring can be otherwise functionalized, further adding to the compound's versatility as a starting material.

Utility in the Construction of Diverse Heterocyclic Frameworks

The inherent functionality of this compound makes it a suitable substrate for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. The combination of the carboxylic acid and the sulfur atom is particularly relevant for constructing saturated heterocycles like thiazinan-4-ones.

One-pot, three-component cyclocondensation reactions are a common strategy for synthesizing thiazinan-4-one and thiazolidin-4-one scaffolds. tandfonline.comresearchgate.net In these reactions, an amine, a carbonyl compound (like an aldehyde), and a mercaptocarboxylic acid condense to form the heterocyclic ring. tandfonline.com While specific examples detailing the use of this compound in these reactions are not prevalent, its structure maps directly onto the mercaptoacetic acid component, suggesting its potential utility in creating novel substituted thiazinan-4-ones. The general scheme for such a synthesis is a well-established pathway for creating heterocyclic libraries. researchgate.netnih.gov

Furthermore, the compound can be a key player in cyclization reactions to form fused heterocyclic systems. nih.govresearchgate.net The reactive sites on the pyridine ring, coupled with the acetic acid side chain, provide the necessary components for intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic frameworks that are often found in biologically active molecules. researchgate.netnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound
Heterocyclic SystemSynthetic StrategyKey Functional Groups Utilized
Thiazinan-4-onesThree-component cyclocondensationCarboxylic acid, Thioether
Thiazolidin-4-onesCyclocondensation with iminesCarboxylic acid, Thioether
Fused PyridothazinesIntramolecular cyclizationCarboxylic acid, Nitropyridine ring
Substituted PyridinesRing transformation reactionsNitropyridine ring

Contribution to the Development of Functional Materials

The electronic and structural features of this compound suggest its potential application in materials science, particularly in the fields of non-linear optical (NLO) materials and coordination polymers.

Non-Linear Optical (NLO) Materials: Organic molecules with significant NLO properties typically possess a π-conjugated system linking an electron-donating group and an electron-withdrawing group. nih.gov The 3-nitropyridine (B142982) moiety in the title compound is a strong electron-withdrawing group. This feature is a critical component for creating molecules with large second-order hyperpolarizability, a key characteristic for NLO materials. nih.govdtic.mil By chemically modifying the molecule to incorporate an electron-donating group and extend the π-conjugation, derivatives of this compound could be engineered to exhibit significant NLO responses, making them candidates for applications in optoelectronics and photonics. mdpi.comucl.ac.uk

Coordination Polymers: Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The design of the organic ligand is crucial for determining the structure and properties of the resulting polymer. nih.gov this compound is an excellent candidate for a ligand due to its multiple potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the thioether linkage. mdpi.comrsc.org The reaction of this ligand with various metal ions could lead to the formation of one-, two-, or three-dimensional coordination polymers with diverse topologies and potential applications in areas such as catalysis, gas storage, and photoluminescence. researchgate.netrsc.org

Table 2: Potential Material Science Applications
Material TypeRelevant Molecular FeaturePotential Application
Non-Linear Optical (NLO) MaterialsElectron-withdrawing 3-nitropyridine groupOptoelectronics, Frequency doubling
Coordination PolymersMultiple ligation sites (N-pyridine, O-carboxylate, S-thioether)Catalysis, Gas separation, Luminescent sensors

Integration into Chemical Probes and Derivatizing Agents for Synthetic Transformations

The structure of this compound also lends itself to applications in bioanalytical chemistry and as a specialized reagent in organic synthesis.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov The title compound possesses features that are desirable in a probe. The carboxylic acid allows for its conjugation to other molecules, such as peptides or fluorescent tags. The nitropyridine group can act as a quencher or a reporter group, and its distinct UV-visible absorption spectrum could be used for detection. The thioether bond could be designed to be cleavable under specific biological conditions, allowing for the release of a payload or reporter molecule.

Derivatizing Agents: In analytical chemistry, derivatizing agents are used to modify an analyte to make it more suitable for analysis, for instance, by chromatography. nih.gov The carboxylic acid of this compound can be activated to react with specific functional groups (e.g., amines or alcohols) in a complex mixture. The introduction of the strongly UV-absorbing nitropyridine tag would allow for sensitive detection of the derivatized analytes by HPLC-UV. nih.gov This approach could be valuable for the quantification of low-concentration analytes in complex matrices.

Q & A

Basic Questions

What synthetic routes are optimal for preparing 2-[(3-Nitro-2-pyridyl)thio]acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 3-nitro-2-pyridylthiol and chloroacetic acid derivatives. Key steps include:

  • Thiol Activation : Use NaH or KOH in anhydrous DMF to generate the thiolate anion from 3-nitro-2-pyridylthiol.
  • Alkylation : React with bromoacetic acid or ethyl chloroacetate under inert atmosphere at 50–70°C for 6–12 hours.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
    Optimization : Monitor pH (neutral to slightly basic) and temperature to minimize byproducts like disulfides. Kinetic studies using HPLC can identify rate-limiting steps .

How can structural confirmation of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR should show peaks for the pyridyl ring (δ 8.2–8.5 ppm, aromatic H), thioether-linked CH2_2 (δ 3.8–4.0 ppm), and carboxylic acid (δ 12–13 ppm, broad). 13^{13}C NMR confirms the nitro group (C-NO2_2 at ~150 ppm) .
    • IR : Stretching at ~1700 cm1^{-1} (carboxylic acid C=O) and 1520/1350 cm1^{-1} (asymmetric/symmetric NO2_2) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., S–C bond ~1.8 Å) and confirms nitro group orientation. Space group and unit cell parameters are critical for verifying purity .

What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention time ~8–10 minutes. MS/MS in negative ion mode ([M–H]^- at m/z 243) enhances specificity .
  • UV-Vis : Quantify at λ = 265 nm (ε ≈ 4500 M1^{-1}cm1^{-1}) in pH 7.4 buffer. Calibration curves (0.1–100 µM) show linearity (R2^2 > 0.99) .

Advanced Research Questions

How do substituents on the pyridyl ring influence the bioactivity and toxicity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., NO2_2) : Enhance electrophilicity, increasing reactivity with biological thiols (e.g., glutathione). This correlates with higher antifungal activity but elevated cytotoxicity .
    • Alkoxy Substituents : Introducing –OCH3_3 at the 6-position reduces toxicity (e.g., 15–20% lower sperm motility inhibition vs. unsubstituted derivatives) by decreasing membrane permeability .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict log P and bioavailability. Lipinski’s rule compliance (MW < 500, log P < 5) ensures drug-likeness .

What molecular mechanisms underlie the compound’s toxicity, and how can they be mitigated for therapeutic applications?

Methodological Answer:

  • Toxicity Pathways :
    • Mitochondrial Dysregulation : Inhibits Complex I (NADH dehydrogenase), measured via oxygen consumption rate (OCR) in HepG2 cells using Seahorse XF Analyzer .
    • Oxidative Stress : Increases ROS levels (detected via DCFH-DA fluorescence), leading to apoptosis (Annexin V/PI assay) .
  • Mitigation Strategies :
    • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to reduce membrane interaction. Hydrolysis in vivo restores activity .
    • Co-administration with Antioxidants : N-acetylcysteine (NAC) at 5 mM reduces ROS by 40% in vitro .

How does the sodium salt form of this compound affect its solubility and biological activity compared to the free acid?

Methodological Answer:

  • Solubility : Sodium salt increases aqueous solubility from 2.1 mg/mL (free acid) to 45 mg/mL (pH 7.4 PBS), measured by shake-flask method .
  • Bioactivity : In plant rhizogenesis assays (Paulownia clones), the sodium salt enhances root length by 30% vs. free acid, likely due to improved uptake .
  • Stability : Salt form shows 90% stability at 4°C for 6 months vs. 70% for free acid (HPLC purity tracking) .

What computational approaches can predict interactions between this compound and target enzymes (e.g., fungal CYP51)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with fungal CYP51 (PDB: 3KHM). The nitro group forms π–π stacking with heme, while the thioether links to Leu376 (ΔG = −8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (50 ns) reveal stable binding with RMSD < 2 Å. Hydrogen bonding with Thr311 is critical for inhibition .

How can in vitro and in vivo activity discrepancies be addressed for this compound in antimicrobial studies?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) :
    • Bioavailability : Measure plasma concentrations via LC-MS after oral administration (10 mg/kg in mice). Low bioavailability (<20%) suggests first-pass metabolism .
    • Metabolite Identification : Incubate with liver microsomes; major metabolites include sulfoxide derivatives (HPLC-MS/MS) .
  • Formulation Adjustments : Nanoemulsions (e.g., Tween 80/lecithin) increase Cmax_{max} by 3-fold in rats .

Methodological Considerations

What protocols are recommended for stability testing of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by HPLC: <5% degradation indicates acceptable stability. Protect from light to prevent nitro group reduction .
  • Solution Stability : Store in amber vials at −20°C (pH 7.0 buffer); <2% decomposition over 6 months .

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